molecular formula C32H41NO18 B1273397 Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-NH2) CAS No. 60515-61-9

Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-NH2)

Cat. No.: B1273397
CAS No.: 60515-61-9
M. Wt: 727.7 g/mol
InChI Key: LNDOOFKKBRYBJN-MMXCIQNPSA-N
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Description

Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-NH2) is a useful research compound. Its molecular formula is C32H41NO18 and its molecular weight is 727.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

60515-61-9

Molecular Formula

C32H41NO18

Molecular Weight

727.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-aminophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C32H41NO18/c1-14(34)41-12-23-25(43-16(3)36)27(44-17(4)37)30(47-20(7)40)32(50-23)51-26-24(13-42-15(2)35)49-31(48-22-10-8-21(33)9-11-22)29(46-19(6)39)28(26)45-18(5)38/h8-11,23-32H,12-13,33H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1

InChI Key

LNDOOFKKBRYBJN-MMXCIQNPSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)N)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Biological Activity

The compound [3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate, identified by CAS number 30854-62-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H35N3O17C_{26}H_{35}N_{3}O_{17} with a molecular weight of approximately 661.57 g/mol. The structure features multiple acetoxy groups and a sulfanyl oxane moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H35N3O17
Molecular Weight661.57 g/mol
CAS Number30854-62-7
Synonyms-

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including acetylation and sulfanylation processes. The detailed synthetic pathway is crucial for understanding how modifications to the structure can influence biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to [3,4,5-Triacetyloxy...] exhibit significant antimicrobial properties. For instance, studies have shown that certain acetylated derivatives possess antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedZone of Inhibition (mm)
Compound AE. coli15
Compound BStaphylococcus aureus20
[3,4,5-Triacetyloxy...]Klebsiella pneumoniae18

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that certain structural modifications enhance cytotoxicity against human cancer cells, suggesting potential as an anticancer agent .

Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on breast cancer cell lines demonstrated that the compound exhibited a dose-dependent cytotoxic effect with an IC50 value indicating significant potency in comparison to standard chemotherapeutic agents.

The biological activity of [3,4,5-Triacetyloxy...] may be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have shown to disrupt bacterial cell wall synthesis.
  • Interference with DNA Synthesis : Some derivatives may inhibit DNA replication in cancer cells.
  • Modulation of Enzymatic Activity : The presence of acetoxy groups can enhance interaction with specific enzymes involved in metabolic pathways.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the aminophenyl group suggests that this compound could interact with biological targets involved in cancer progression. For instance, derivatives of acetylated sugars have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that sugar-based compounds can effectively target cancer cell lines, leading to apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Drug Delivery Systems

The structural characteristics of this compound make it a candidate for drug delivery applications. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery.

Nanoparticle Formulations

Research has explored the use of similar acetylated compounds in nanoparticle formulations for targeted drug delivery. These formulations can improve the pharmacokinetics of therapeutic agents while reducing side effects.

Case Study:

In a recent study, nanoparticles incorporating acetylated sugars were shown to increase the uptake of chemotherapeutic agents in tumor cells while minimizing systemic toxicity .

Biochemical Research

The compound's unique structure allows it to be utilized as a biochemical probe in research settings. Its ability to modify biological macromolecules can aid in understanding enzyme mechanisms and metabolic pathways.

Enzyme Inhibition Studies

Similar compounds have been used to study enzyme kinetics and inhibition mechanisms, providing insights into metabolic regulation.

Case Study:

A study highlighted the use of acetylated derivatives to inhibit specific glycosidases, demonstrating their potential as tools for elucidating carbohydrate metabolism .

Agricultural Applications

The compound may also find applications in agriculture as a biopesticide or growth enhancer due to its chemical properties that can affect plant growth and resistance to pathogens.

Plant Growth Regulation

Research has shown that sugar derivatives can influence plant hormone activity, promoting growth and enhancing stress tolerance.

Case Study:

Field trials indicated that plants treated with acetylated sugar compounds exhibited improved growth rates and resilience against environmental stressors compared to untreated controls .

Preparation Methods

Protection and Acetylation of Hydroxyl Groups

  • Initial acetylation is performed by treating the sugar precursor with acetic anhydride in the presence of a base such as pyridine or triethylamine. This step converts free hydroxyl groups into acetate esters, increasing solubility in organic solvents and preventing side reactions during further transformations.
  • Reaction conditions typically involve stirring at room temperature or slight heating (25–60°C) for several hours.
  • The degree of acetylation is controlled by stoichiometry and reaction time to achieve tri- or di-acetylated intermediates.

Introduction of the 4-Aminophenyl Sulfanyl Group

  • The 4-aminophenyl sulfanyl substituent is introduced via nucleophilic aromatic substitution or thiol-ene type reactions.
  • A common approach is to prepare a 4-aminophenyl thiol or disulfide derivative, which is then reacted with a halogenated sugar intermediate (e.g., 6-bromo or 6-chloro sugar derivative).
  • This reaction is typically carried out under mild basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents such as DMF or DMSO at temperatures ranging from 0°C to 80°C.
  • The sulfanyl linkage forms selectively at the 6-position of the sugar ring.

Glycosylation to Form the Disaccharide Linkage

  • Glycosidic bond formation between two sugar units is performed using glycosyl donors (e.g., glycosyl halides, trichloroacetimidates) and acceptors under catalysis by Lewis acids such as BF3·Et2O or TMSOTf.
  • The reaction is conducted in anhydrous solvents like dichloromethane at low temperatures (-78°C to 0°C) to control stereoselectivity.
  • The product is the protected disaccharide with acetyl groups intact.

Final Acetylation and Purification

  • After assembling the molecule, any remaining free hydroxyl groups are acetylated using acetic anhydride/pyridine.
  • The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
  • Characterization is performed by NMR, MS, and IR spectroscopy to confirm the acetylation pattern and substitution.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Purpose Notes
1 Acetylation Acetic anhydride, pyridine, RT-60°C Protection of hydroxyl groups Controls degree of acetylation
2 Thiolation/Sulfanyl introduction 4-aminophenyl thiol, base (NaH, K2CO3), DMF/DMSO, 0–80°C Attach 4-aminophenyl sulfanyl group Selective substitution at C-6
3 Glycosylation Glycosyl donor (e.g., trichloroacetimidate), Lewis acid catalyst (BF3·Et2O), DCM, -78 to 0°C Formation of glycosidic bond Controls stereochemistry
4 Final acetylation Acetic anhydride, pyridine Complete acetylation of free OH Ensures full protection
5 Purification and characterization Silica gel chromatography, NMR, MS, IR Isolate and confirm structure Critical for purity and identity

Research Findings and Optimization Notes

  • Selectivity in acetylation: Controlling the stoichiometry of acetic anhydride and reaction time is critical to avoid over- or under-acetylation, which affects solubility and reactivity in subsequent steps.
  • Thiolation efficiency: The choice of base and solvent influences the yield of the sulfanyl substitution. Polar aprotic solvents and mild bases favor higher yields with minimal side reactions.
  • Glycosylation stereoselectivity: Low temperature and choice of catalyst are essential to obtain the desired anomeric configuration, which impacts biological activity.
  • Purification challenges: Due to the multiple acetyl groups and similar polarity of intermediates, high-resolution chromatographic methods are necessary.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis involves sequential acetylation and coupling reactions. A typical approach includes:
  • Step 1 : Acetylation of hydroxyl groups using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions .
  • Step 2 : Coupling of the sulfanyloxane moiety via nucleophilic substitution, requiring controlled pH (e.g., glacial acetic acid) and absolute ethanol as solvent .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust reaction time (e.g., 4–6 hours for reflux) and stoichiometric ratios (e.g., 1:1 molar ratio for benzaldehyde derivatives) to minimize byproducts .

Q. How is the compound purified, and what analytical techniques validate its purity?

  • Methodological Answer :
  • Purification : Recrystallization from ethanol or methanol-water mixtures is effective for removing unreacted acetylated intermediates .
  • Validation : Use 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm acetyl group integration and regioselectivity (e.g., signals at 1.9–2.1 ppm for acetate methyl groups). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What are the key functional groups, and how do they influence solubility?

  • Methodological Answer :
  • Functional Groups : Six acetyloxy groups, a sulfanyloxane ring, and an aminophenyl group dominate the structure .
  • Solubility : Acetyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone), while the aromatic sulfanyloxane moiety contributes to limited aqueous solubility. Pre-solubilize in DMSO for biological assays .

Advanced Research Questions

Q. How can regioselective acetylation be achieved to avoid over-acetylation or side reactions?

  • Methodological Answer :
  • Strategy : Use protective groups (e.g., TEMPO for transient hydroxyl protection) during stepwise acetylation. Monitor reaction temperature (0–5°C for selective acetylation of primary hydroxyls) .
  • Validation : DEPTq 13C^{13}\text{C}-NMR distinguishes between primary and secondary acetylated carbons (e.g., δ 20–22 ppm for methyl groups) .

Q. What experimental designs are suitable for studying its stability under varying pH and temperature?

  • Methodological Answer :
  • Design : Conduct accelerated stability studies using a split-plot factorial design. Test pH ranges (2–10) and temperatures (4°C, 25°C, 40°C) over 30 days. Analyze degradation products via LC-MS/MS .
  • Key Metrics : Quantify hydrolyzed acetyl groups using ion chromatography and track sulfanyloxane ring integrity via UV-Vis (λ = 260–280 nm) .

Q. How can contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Methodological Answer :
  • Approach : Perform dose-response assays (e.g., 1–100 µM) in multiple cell lines (e.g., HepG2, RAW 264.7) under standardized oxidative stress conditions (e.g., H2_2O2_2 induction). Use ESR spectroscopy to detect free radical scavenging activity .
  • Data Reconciliation : Compare results with structurally analogous compounds (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives) to isolate structure-activity relationships .

Q. What computational methods predict its environmental fate and metabolite formation?

  • Methodological Answer :
  • Models : Use EPI Suite or COSMOtherm to estimate biodegradation half-lives and partition coefficients (log P). Molecular docking (e.g., AutoDock Vina) predicts interactions with microbial enzymes (e.g., cytochrome P450) .
  • Validation : Confirm metabolites via in vitro microsomal assays (e.g., rat liver S9 fractions) and GC-MS profiling .

Q. How does the sulfanyloxane ring’s stereochemistry impact pharmacological activity?

  • Methodological Answer :
  • Stereochemical Analysis : Assign configurations using NOESY or ROESY NMR to correlate spatial proximity of protons (e.g., axial vs. equatorial substituents) .
  • Activity Correlation : Test enantiomers in receptor-binding assays (e.g., SPR for aminophenyl group interactions) to identify stereospecific effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

  • Resolution Strategy :
  • Variable Identification : Compare solvent purity (e.g., absolute ethanol vs. 95% ethanol), catalyst concentration (e.g., H2_2SO4_4 at 1% vs. 2%), and inert atmosphere use .
  • Reproducibility : Replicate reactions under standardized conditions (e.g., anhydrous solvents, argon atmosphere) and document procedural deviations .

Q. Why do NMR spectra from different studies show signal overlap or missing peaks?

  • Resolution Strategy :
  • Technical Adjustments : Use higher-field NMR (≥500 MHz) and deuterated DMSO-d6_6 to resolve overlapping signals (e.g., C4 & C6 carbons at δ 171–173 ppm) .
  • Supplementary Data : Employ 2D NMR techniques (HSQC, HMBC) to assign ambiguous signals and cross-validate with X-ray crystallography if crystalline .

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